molecular formula C24H44O11 B1348375 Cyclohexyl-hexyl-beta-D-maltoside CAS No. 228579-27-9

Cyclohexyl-hexyl-beta-D-maltoside

Cat. No.: B1348375
CAS No.: 228579-27-9
M. Wt: 508.6 g/mol
InChI Key: WUCWJXGMSXTDAV-QKMCSOCLSA-N
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Description

Cyclohexyl-Hexyl-Beta-D-Maltoside is a specialized non-ionic detergent designed for the solubilization, stabilization, and manipulation of biomolecules, particularly membrane proteins. This compound is widely used in protein purification, structural biology studies, and other research involving membrane proteins . It is known for its ability to efficiently solubilize membrane proteins from lipid bilayers, allowing for their extraction and study in solution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl-Hexyl-Beta-D-Maltoside involves the attachment of a cyclohexyl and hexyl alkyl chain to the maltose moiety. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves glycosidation reactions where the maltose moiety is reacted with cyclohexyl and hexyl alcohols under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale glycosidation processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in scientific research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl-Hexyl-Beta-D-Maltoside primarily undergoes glycosidation reactions. It can also participate in oxidation and reduction reactions, depending on the specific experimental conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the maltoside, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Cyclohexyl-Hexyl-Beta-D-Maltoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl-Hexyl-Beta-D-Maltoside involves its ability to interact with and solubilize membrane proteins. The compound’s hydrophobic alkyl chains insert into the lipid bilayer, disrupting the membrane structure and allowing the proteins to be extracted into solution. This interaction preserves the native conformation and activity of the proteins, making them suitable for further study .

Comparison with Similar Compounds

  • 5-Cyclohexyl-1-Pentyl-Beta-D-Maltoside
  • 7-Cyclohexyl-1-Heptyl-Beta-D-Maltoside
  • Decyl-Beta-D-Maltopyranoside
  • n-Dodecyl-Beta-D-Maltoside

Comparison: Cyclohexyl-Hexyl-Beta-D-Maltoside is unique due to its specific combination of cyclohexyl and hexyl alkyl chains, which provide enhanced hydrophobicity and solubilization properties compared to other similar compounds. This makes it particularly effective for the solubilization and stabilization of certain types of membrane proteins .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCWJXGMSXTDAV-QKMCSOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332259
Record name Cymal-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228579-27-9
Record name Cymal-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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